molecular formula C10H15Cl2N3 B2962178 2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride CAS No. 2089258-43-3

2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride

Cat. No.: B2962178
CAS No.: 2089258-43-3
M. Wt: 248.15
InChI Key: TVZMSQHJGKFWHT-UHFFFAOYSA-N
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Description

2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. It is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride is unique due to its specific structural features and its potential to inhibit multiple receptor tyrosine kinases. This broad-spectrum activity distinguishes it from other similar compounds that may have more limited targets.

Properties

IUPAC Name

2-(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-7-4-9-8(2-3-11)6-13-10(9)12-5-7;;/h4-6H,2-3,11H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZMSQHJGKFWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2CCN)N=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089258-43-3
Record name 2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride
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